molecular formula C11H18N2 B1287649 1-Piperidin-1-ylcyclopentanecarbonitrile CAS No. 22912-32-9

1-Piperidin-1-ylcyclopentanecarbonitrile

Cat. No. B1287649
CAS RN: 22912-32-9
M. Wt: 178.27 g/mol
InChI Key: WIHSUXKKKPZENV-UHFFFAOYSA-N
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Description

1-Piperidin-1-ylcyclopentanecarbonitrile is a chemical compound with the CAS Number: 22912-32-9 and a molecular weight of 178.28 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Piperidin-1-ylcyclopentanecarbonitrile is represented by the InChI code: 1S/C11H18N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-9H2 . This indicates that the molecule consists of 11 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

1-Piperidin-1-ylcyclopentanecarbonitrile is a liquid at room temperature . It has a molecular weight of 178.28 .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

Safety And Hazards

The safety information available indicates that 1-Piperidin-1-ylcyclopentanecarbonitrile may be an irritant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

1-piperidin-1-ylcyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHSUXKKKPZENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616863
Record name 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-1-ylcyclopentanecarbonitrile

CAS RN

22912-32-9
Record name 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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